2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide
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Overview
Description
2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide typically involves the following steps:
Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Amination: The thiadiazole intermediate is then subjected to amination with 2-methylphenylamine. This step usually requires a catalyst and is carried out under reflux conditions.
Acetohydrazide Formation: Finally, the aminated thiadiazole is reacted with acetic anhydride to form the acetohydrazide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetohydrazide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism by which 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(2-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide
- 2-{5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide
- 2-{5-[(2-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide
Uniqueness
Compared to its analogs, 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide exhibits unique properties due to the presence of the 2-methylphenyl group. This group enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. Additionally, the methyl group can influence the compound’s binding affinity to its molecular targets, potentially leading to enhanced biological activity.
Properties
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-7-4-2-3-5-8(7)13-11-16-15-10(18-11)6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSQBISKAQJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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